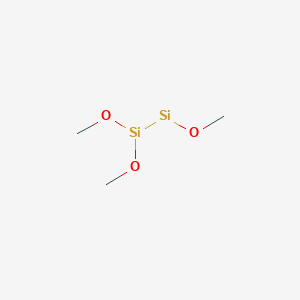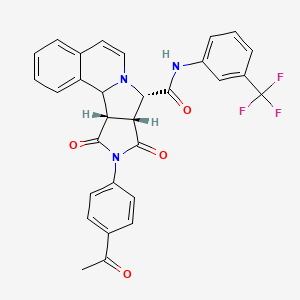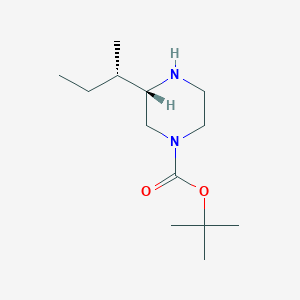![molecular formula C9H19NO3 B12633517 Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Vorbereitungsmethoden
The synthesis of Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate can be achieved through various methods. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under the protection of nitrogen, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is typically carried out at a temperature of 120-160°C for 16-20 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions may involve the replacement of the methoxy group with other functional groups, leading to the formation of different derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for the development of drugs. For instance, it has been studied for its anti-gastric cancer activity, showing potential as an intermediate in the synthesis of anti-cancer agents . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies in organic chemistry .
Wirkmechanismus
The mechanism of action of Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer activity, the compound may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and the type of cancer cells being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate can be compared with other similar esters, such as ethyl acetate, ethyl propanoate, and ethyl benzoate. While these compounds share a common ester functional group, they differ in their alkyl or aryl substituents, which can significantly affect their chemical properties and applications. For example, ethyl acetate is commonly used as a solvent, while ethyl benzoate is used in perfumes and flavorings .
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
ethyl 3-(1-methoxypropan-2-ylamino)propanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-9(11)5-6-10-8(2)7-12-3/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
QSGDDTGFCCTMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12633443.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B12633447.png)
![2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12633450.png)

![1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B12633456.png)
![(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B12633471.png)
![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)



![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)


![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
